5-(3,4-Dimethoxyphenyl)pyridin-2-amine
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Overview
Description
5-(3,4-Dimethoxyphenyl)pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the 3,4-dimethoxyphenyl group in the structure enhances its potential for various chemical reactions and biological interactions.
Preparation Methods
The synthesis of 5-(3,4-Dimethoxyphenyl)pyridin-2-amine typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the desired pyridine derivative. One common method involves the reaction of 4-bromoacetophenone and 3,4-dimethoxybenzaldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to form the pyridinethione derivative, which can be further reacted with various reagents to obtain the final product .
Chemical Reactions Analysis
5-(3,4-Dimethoxyphenyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with arylboronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds with potential pharmaceutical applications.
Material Science: Pyridine derivatives are used in the development of functional materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating their functions. For example, pyridine derivatives have been shown to inhibit microbial growth by interfering with essential enzymes in the microbial cells .
Comparison with Similar Compounds
5-(3,4-Dimethoxyphenyl)pyridin-2-amine can be compared with other pyridine derivatives such as:
Sulfapyridine: Known for its antibacterial properties.
Pyridinethione Derivatives: These compounds also exhibit antimicrobial activity and are used in similar applications.
Thienopyridine Derivatives: These compounds have shown strong antimicrobial activity and are used in medicinal chemistry.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-16-11-5-3-9(7-12(11)17-2)10-4-6-13(14)15-8-10/h3-8H,1-2H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUAKYMELHOQEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(C=C2)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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